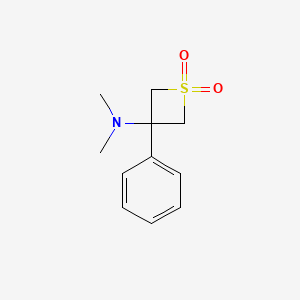
(Z)-1,2-dimethoxyethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Dimethoxyethene is an organic compound characterized by the presence of a double bond between two carbon atoms, each bonded to a methoxy group. This compound is a geometric isomer, specifically the Z-isomer, where the methoxy groups are on the same side of the double bond. This configuration can significantly influence the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-1,2-Dimethoxyethene can be synthesized through various methods. One common approach involves the reaction of ethene with methanol in the presence of a catalyst. This process typically requires specific conditions such as elevated temperatures and pressures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts such as acidic or basic substances can be employed to enhance the reaction rate and selectivity towards the desired Z-isomer.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,2-Dimethoxyethene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 1,2-dimethoxyethane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products
Oxidation: Produces compounds like methoxyacetaldehyde or methoxyacetic acid.
Reduction: Results in 1,2-dimethoxyethane.
Substitution: Can yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-1,2-Dimethoxyethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (Z)-1,2-dimethoxyethene exerts its effects involves interactions with various molecular targets. The double bond and methoxy groups can participate in chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,2-Dimethoxyethene: The E-isomer where the methoxy groups are on opposite sides of the double bond.
1,2-Dimethoxyethane: A saturated analog with single bonds between the carbon atoms.
Methoxyethene: A related compound with only one methoxy group.
Uniqueness
(Z)-1,2-Dimethoxyethene is unique due to its specific geometric configuration, which can influence its physical properties, reactivity, and interactions with other molecules. This makes it distinct from its E-isomer and other related compounds.
Propiedades
Número CAS |
7062-96-6 |
|---|---|
Fórmula molecular |
C4H8O2 |
Peso molecular |
88.11 g/mol |
Nombre IUPAC |
(Z)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3- |
Clave InChI |
SJQBHNHASPQACB-ARJAWSKDSA-N |
SMILES isomérico |
CO/C=C\OC |
SMILES canónico |
COC=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)





![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)

![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)


